Iptakalim

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Iptakalim is a novel compound classified as an adenosine triphosphate-sensitive potassium channel opener, specifically targeting KATP channels. It is distinguished by its unique chemical structure, which sets it apart from other known KATP channel openers. Iptakalim has demonstrated the ability to cross the blood-brain barrier and exhibits minimal side effects when administered systemically. This compound has garnered attention for its potential neuroprotective properties, particularly in the context of neurodegenerative diseases and ischemic conditions .

Iptakalim primarily functions by activating KATP channels, which leads to various physiological responses. Its mechanism of action involves:

- Activation of KATP Channels: Iptakalim opens KATP channels in endothelial cells, facilitating potassium ion efflux, which results in hyperpolarization of the cell membrane and relaxation of vascular smooth muscle.

- Modulation of Nitric Oxide Production: It enhances endothelial nitric oxide synthase (eNOS) activity under hypoxic conditions, thus increasing nitric oxide production, which is crucial for vascular health .

- Neuroprotection Mechanisms: In neuronal contexts, iptakalim protects against glutamate-induced neurotoxicity by modulating calcium ion release and enhancing glutamate uptake, ultimately reducing excitotoxicity .

Iptakalim exhibits significant biological activities that make it a candidate for treating various conditions:

- Neuroprotective Effects: It has been shown to protect neurons from oxidative stress and excitotoxicity in models of ischemia and neurodegeneration, including Parkinson's disease .

- Antihypertensive Properties: Iptakalim effectively lowers blood pressure by promoting vasodilation through KATP channel activation in vascular smooth muscle cells .

- Endothelial Function Restoration: It ameliorates endothelial dysfunction associated with insulin resistance and hypertension by restoring the balance between nitric oxide and endothelin-1 signaling .

The synthesis of iptakalim involves several chemical steps to construct its unique molecular framework. While specific details of the synthesis process are proprietary or not widely published, it generally includes:

- Starting Materials: The synthesis begins with readily available precursors that undergo various transformations.

- Reactions: Key reactions may include alkylation, condensation, and cyclization to form the core structure.

- Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity suitable for biological testing.

Iptakalim has potential applications in several therapeutic areas:

- Neurodegenerative Diseases: Its neuroprotective properties make it a candidate for treating conditions like Alzheimer's disease and Parkinson's disease.

- Cardiovascular Disorders: As an antihypertensive agent, iptakalim could be utilized in managing hypertension and related cardiovascular complications.

- Endothelial Dysfunction: It may serve as a treatment option for conditions characterized by impaired endothelial function, such as diabetes and metabolic syndrome.

Iptakalim has been studied for its interactions with various biological systems:

- KATP Channel Blockers: Studies have shown that the effects of iptakalim on nitric oxide production can be inhibited by glibenclamide, a specific KATP channel blocker, indicating its mechanism involves KATP channel activation .

- Other Pharmacological Agents: Iptakalim's interactions with other drugs have been explored to understand its combined effects on endothelial function and vascular health.

Iptakalim shares similarities with other potassium channel openers but is unique due to its specific structural features and pharmacological profile. Here are some comparable compounds:

| Compound Name | Class | Unique Features |

|---|---|---|

| Pinacidil | Potassium Channel Opener | Broader range of KATP activation; used primarily for hypertension. |

| Nicorandil | Potassium Channel Opener | Also acts as a nitrate; used for angina pectoris treatment. |

| Minoxidil | Potassium Channel Opener | Primarily used as a topical treatment for hair loss; vasodilator effects. |

| Diazoxide | Potassium Channel Opener | Used in hypertensive emergencies; acts on smooth muscle relaxation. |

Iptakalim's distinct advantage lies in its dual action as both a neuroprotective agent and an antihypertensive drug, making it a promising candidate for treating complex disorders involving both neurological and cardiovascular systems .

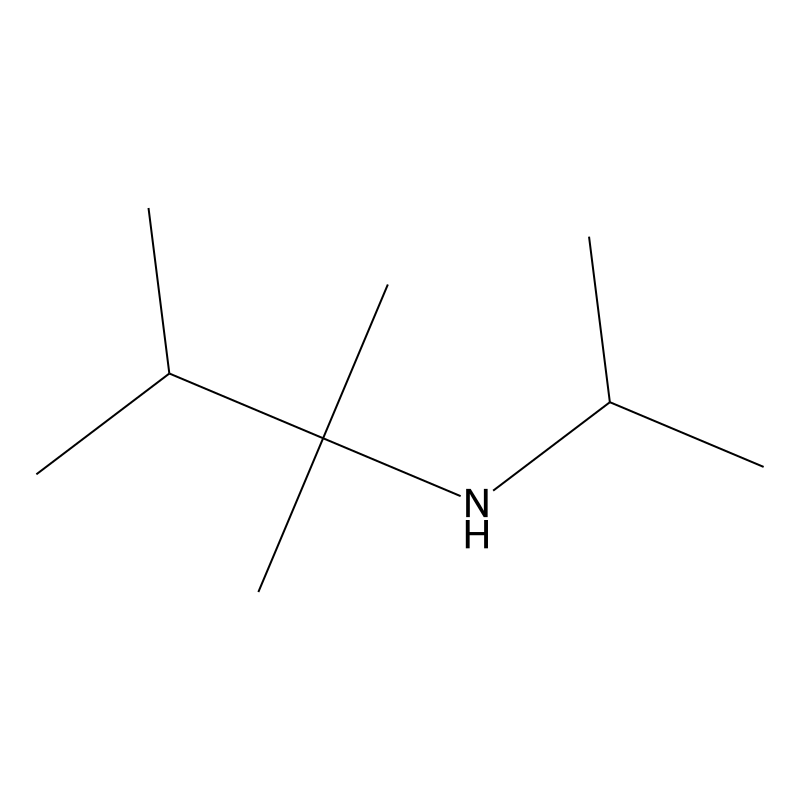

Iptakalim’s synthesis involves Ritter-type reactions and alkylation steps. A primary method uses the condensation of 2,3-dimethyl-2-butene with urea under acidic conditions to form an intermediate imidamide, followed by hydrolysis to yield the corresponding amine. Subsequent alkylation with 2-bromopropane in the presence of a base produces the final compound. Alternative routes include deuterium labeling for pharmacokinetic studies, where [²H₇]-2-bromopropane is used to introduce isotopes at specific positions.

Pharmacological Classification and Mechanistic Profile

Iptakalim is classified as a KATP channel opener with selectivity for SUR2B/Kir6.1 and SUR2A/Kir6.2 subunits. Unlike non-selective K+ channel openers, its mechanism involves ATP hydrolysis-dependent activation of KATP channels in endothelial cells, leading to membrane hyperpolarization and reduced intracellular calcium ([Ca²⁺]i) influx. This action is critical for its vasodilatory effects in resistance arteries.

Key Mechanistic Insights:

- Endothelial KATP Activation: Iptakalim increases nitric oxide (NO) synthesis by enhancing endothelial nitric oxide synthase (eNOS) activity, thereby promoting vasodilation.

- Vascular Smooth Muscle Relaxation: Hyperpolarization of pulmonary artery smooth muscle cells (PASMCs) reduces voltage-dependent calcium influx, attenuating vasoconstriction.

- Neuroprotective Effects: Modulation of mitochondrial KATP channels in neurons and astrocytes limits glutamate excitotoxicity, as demonstrated in MPP⁺-induced Parkinson’s disease models.

Historical Development and Research Context

Iptakalim was first developed in the early 2000s as a potential antihypertensive agent by the Beijing Institute of Pharmacology and Toxicology. Initial studies focused on its selective vasodilatory effects in resistance blood vessels, contrasting with earlier K+ channel openers like pinacidil. Subsequent research expanded its applications to pulmonary arterial hypertension (PAH), where it mitigates hypoxia-induced vascular remodeling by inhibiting PASMC proliferation. Recent investigations have explored its neuropsychiatric potential, including antipsychotic properties linked to KATP modulation in forebrain regions.

Iptakalim demonstrates robust and concentration-dependent activation of ATP-sensitive potassium channels across multiple experimental systems. In cultured rat mesenteric microvascular endothelial cells, iptakalim at concentrations of 10 and 100 μmol/L significantly increased whole-cell KATP currents, with these effects completely prevented by the specific KATP channel blocker glibenclamide at 1.0 μmol/L [1] [2]. The concentration-response relationship reveals that iptakalim exhibits measurable channel activation at concentrations as low as 0.1 μmol/L, with maximal effects observed at 10 μmol/L in endothelial cells [3].

Patch-clamp electrophysiological studies have provided detailed mechanistic insights into iptakalim-mediated channel activation. In rat tail artery smooth muscle cells, iptakalim treatment at 1 μmol/L produced a characteristic dual response: decreased intracellular calcium concentration accompanied by increased protein kinase A and protein kinase C activities [3]. This paradoxical enhancement of kinase activities despite reduced calcium levels suggests that iptakalim activates downstream signaling cascades independently of calcium-dependent pathways.

The specificity of iptakalim for KATP channels has been confirmed through comprehensive binding kinetic studies. Using radiolabeled glibenclamide binding assays in rat aortic smooth muscle preparations, iptakalim at 100 μmol/L demonstrated no direct affinity for the sulfonylurea receptor binding sites, yet significantly retarded the association kinetics and accelerated the dissociation kinetics of glibenclamide binding with SUR2B subunits [4]. This indicates that iptakalim functions through negative allosteric modulation of the sulfonylurea receptor rather than competing for the same binding site.

Electrophysiological recordings from pulmonary arterial smooth muscle cells have revealed that iptakalim enhances outward potassium currents in a dose-dependent manner, with effects ranging from 0.1 to 10 μmol/L [5]. These current enhancements correlate directly with membrane hyperpolarization and reduced cellular excitability. The functional consequences extend beyond simple channel opening, as evidenced by the reversal of pathological indices in hypoxic pulmonary arterial remodeling models [5].

Dependence on Nucleotide Hydrolysis and Metabolic Status

The activation of KATP channels by iptakalim exhibits a strict dependence on nucleotide hydrolysis and cellular metabolic status, distinguishing it from other potassium channel openers. Critical experiments using non-hydrolysable ATP analogues have demonstrated that iptakalim is completely ineffective when the non-hydrolysable ATP analogue ATPγS is present at 1000 μmol/L intracellularly, while maintaining robust channel activation in the presence of hydrolysable ATP at equivalent concentrations [1] [2]. This contrasts sharply with the prototypical KATP opener pinacidil, which activates channels even in the presence of ATPγS.

The nucleotide concentration requirements for iptakalim-mediated activation demonstrate a narrow therapeutic window. Iptakalim successfully activates KATP channels when intracellular ATP concentrations range from 100 to 1000 μmol/L, but becomes ineffective at higher ATP concentrations [1] [2]. This concentration dependence suggests that iptakalim preferentially activates channels in cells with compromised metabolic status, where ATP levels are moderately depleted but not completely exhausted.

Adenosine diphosphate plays a critical role in iptakalim-mediated channel activation. The compound maintains channel activation in the presence of ADP concentrations ranging from 100 to 1000 μmol/L, and the interaction between ATP hydrolysis products and iptakalim appears synergistic [1]. Studies using adenylate kinase knockout models have revealed that iptakalim requires functional nucleotide phosphotransfer networks for optimal channel activation, as AMP-driven KATP channel opening is completely lost in adenylate kinase-deficient cardiac myocytes [6].

The metabolic specificity of iptakalim extends to its magnesium dependence. Similar to endogenous nucleotide regulation of KATP channels, iptakalim requires the presence of Mg2+ for full activation, with MgATP being the preferred nucleotide substrate [7]. This magnesium dependence likely reflects the requirement for proper nucleotide binding domain function within the sulfonylurea receptor subunits, as both nucleotide binding domain 1 and nucleotide binding domain 2 are essential for iptakalim-mediated activation [8] [7].

Subunit-Specific Effects on SUR/Kir Protein Complexes

Iptakalim demonstrates remarkable selectivity for specific KATP channel subunit combinations, with the highest affinity for Kir6.1/SUR2B channel complexes. This selectivity profile follows the hierarchy SUR2B > SUR2A >> SUR1, making iptakalim particularly effective in vascular smooth muscle tissues where Kir6.1/SUR2B channels predominate [9] [10] [11]. The molecular basis for this selectivity lies in the distinct carboxy-terminal 42 amino acid sequences that differentiate SUR2A and SUR2B isoforms, with SUR2B conferring enhanced sensitivity to iptakalim activation [12] [11].

Functional characterization of recombinant channel complexes has revealed that iptakalim activation requires the coordinated function of both nucleotide binding domains within SUR2B subunits. Studies using site-directed mutagenesis of Walker A motifs demonstrate that both nucleotide binding domain 1 and nucleotide binding domain 2 are essential for iptakalim-mediated channel activation [8] [7]. The loss of function in either domain abolishes the compound's ability to activate channels, suggesting that iptakalim requires the complete nucleotide hydrolysis machinery for its mechanism of action.

The Kir6.1 pore-forming subunit contributes significantly to iptakalim selectivity through unique structural features. Compared to Kir6.2-containing channels, Kir6.1-based complexes exhibit enhanced responsiveness to iptakalim, particularly in neural tissue applications [13] [14]. This preferential activation of Kir6.1-containing channels has been demonstrated in hippocampal neurogenesis studies, where iptakalim effects were completely abolished in Kir6.1 heterozygous knockout mice while remaining intact in wild-type animals [13].

Age-related and pathological changes in subunit expression profiles directly impact iptakalim efficacy. In spontaneously hypertensive rats, both Kir6.1 and SUR2B expression levels are significantly reduced compared to normotensive controls, with greater reductions observed in older animals [10] [15]. These expression changes correlate with reduced vascular reactivity to iptakalim, suggesting that the therapeutic window for iptakalim may be influenced by the underlying channel subunit expression patterns in target tissues.

Cross-Talk with Other Ion Channels and Intracellular Signaling Pathways

Iptakalim activation of KATP channels initiates complex interactions with multiple ion channel systems and intracellular signaling networks. The primary mechanism involves membrane hyperpolarization-mediated reduction of voltage-dependent calcium channel activity, particularly L-type calcium channels [16] [17]. This hyperpolarization-calcium coupling represents a fundamental mechanism by which iptakalim influences cellular excitability and contractile function across diverse tissue types.

The interaction between iptakalim-activated KATP channels and protein kinase signaling pathways reveals unexpected complexity. Despite reducing intracellular calcium concentrations, iptakalim simultaneously enhances both protein kinase A and protein kinase C activities in arterial smooth muscle cells [3] [18]. This apparent paradox suggests that iptakalim activates calcium-independent kinase pathways, possibly through direct interactions with adenyl cyclase systems or through modulation of phosphodiesterase activities.

Inositol 1,4,5-trisphosphate receptor-mediated calcium signaling demonstrates significant cross-talk with iptakalim-activated KATP channels. The compound modulates intracellular calcium handling by influencing both calcium release from endoplasmic reticulum stores and calcium entry through store-operated channels [17]. This dual regulation of calcium homeostasis contributes to the complex cellular responses observed with iptakalim treatment, particularly in excitable cell types where calcium oscillations play critical roles in cellular function.

The endothelial nitric oxide synthase pathway represents a critical target for iptakalim-mediated KATP channel activation. In endothelial cells, iptakalim restores the balance between nitric oxide and endothelin signaling systems, leading to enhanced endothelial function and vasodilation [9] [19]. This restoration occurs through multiple mechanisms, including direct enhancement of endothelial nitric oxide synthase expression and activity, coupled with reduced endothelin-1 release. The net result is improved endothelial-dependent vasodilation and enhanced cardiovascular protection.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Wikipedia

Dates

SUR2B/Kir6.1 channel openers correct endothelial dysfunction in chronic heart failure via the miR-1-3p/ET-1 pathway

Shang Wang, Xuan Guo, Chao-Liang Long, Chao Li, Yan-Fang Zhang, Jing Wang, Hai WangPMID: 30530045 DOI: 10.1016/j.biopha.2018.11.135

Abstract

The SUR2B/Kir6.1 channel openers iptakalim and natakalim reverse cardiac remodeling and ameliorate endothelial dysfunction by re-establishing the balance between the nitric oxide and endothelin systems. In this study, we investigated the microRNAs (miRs) involved in the molecular mechanisms of SUR2B/Kir6.1 channel opening in chronic heart failure. Both iptakalim and natakalim significantly upregulated the expression of miR-1-3p, suggesting that this miR is closely associated with the therapeutic effects against chronic heart failure. Bioinformatic analysis showed that many of the 183 target genes of miR-1-3p are involved in cardiovascular diseases, suggesting that miR-1-3p plays a vital role in such diseases and vascular remodeling. Target gene prediction showed that miR-1-3p combines with the 3' untranslated region (UTR) of endothelin-1 (ET-1) mRNA. Iptakalim and natakalim upregulated miR-1-3p expression and downregulated ET-1 mRNA expression in vitro. The dual luciferase assay confirmed that there is a complementary binding sequence between miR-1-3p and the 3' UTR 158-165 sequence of ET-1 mRNA. To verify the effect of miR-1-3p on ET-1, lentiviral vectors overexpressing or inhibiting miR-1-3p were constructed for the transduction of rat primary cardiac microvascular endothelial cells. The results showed that natakalim enhanced the miR-1-3p level. miR-1-3p overexpression downregulated the expression of ET-1, whereas miR-1-3p inhibition had the opposite effect. Therefore, we verified that SUR2B/Kir6.1 channel openers could correct endothelial imbalance and ameliorate chronic heart failure through the miR-1-3p/ET-1 pathway in endothelial cells. Our study provides comprehensive insights into the molecular mechanisms behind the SUR2B/Kir6.1 channel's activity against chronic heart failure.Iptakalim alleviates synaptic damages via targeting mitochondrial ATP-sensitive potassium channel in depression

Wei Guo, Zi-Yang Tang, Zhen-Yu Cai, Wen-E Zhao, Jin Yang, Xi-Peng Wang, Juan Ji, Xin-Xin Huang, Xiu-Lan SunPMID: 33871072 DOI: 10.1096/fj.202100124RR

Abstract

Synaptic plasticity damages play a crucial role in the onset and development of depression, especially in the hippocampus, which is more susceptible to stress and the most frequently studied brain region in depression. And, mitochondria have a major function in executing the complex processes of neurotransmission and plasticity. We have previously demonstrated that Iptakalim (Ipt), a new ATP-sensitive potassium (K-ATP) channel opener, could improve the depressive-like behavior in mice. But the underlying mechanisms are not well understood. The present study demonstrated that Ipt reversed depressive-like phenotype in vivo (chronic mild stress-induced mice model of depression) and in vitro (corticosterone-induced cellular model). Further study showed that Ipt could upregulate the synaptic-related proteins postsynaptic density 95 (PSD 95) and synaptophysin (SYN), and alleviated the synaptic structure damage. Moreover, Ipt could reverse the abnormal mitochondrial fission and fusion, as well as the reduced mitochondrial ATP production and collapse of mitochondrial membrane potential in depressive models. Knocking down the mitochondrial ATP-sensitive potassium (Mito-KATP) channel subunit MitoK partly blocked the above effects of Ipt. Therefore, our results reveal that Ipt can alleviate the abnormal mitochondrial dynamics and function depending on MitoK, contributing to improve synaptic plasticity and exert antidepressive effects. These findings provide a candidate compound and a novel target for antidepressive therapy.[Iptakalim ameliorates relaxation to acetylcholine in thoracic aortic rings impaired by microvesicles derived from hypoxia/reoxygenation-treated HUVECs]

Zhang Kun-Wei, Wang Shao-Xun, L I Ye-Yi, Wei Su, Shang Man, Liu Chao, Liu Miao, Wang Yi-Lu, Zhu Qian, W U Yan-Na, Song Jun-Qiu, Liu Yan-XiaPMID: 29926612 DOI: 10.13459/j.cnki.cjap.2016.06.001

Abstract

To investigate the effect of Iptakalim (Ipt) preventing injury of endothelial microvesicles (EMVs) derived from hypoxia/reoxygenation (H/R)-treated HUVECs on the relaxation of rat thoracic aortic rings and explore the underlying mechanism.H/R injury model was established to release H/R-EMVs from HUVECs. H/R-EMVs from HUVECs were isolated by ultracentrifugation from the conditioned culture medium. H/R-EMVs were characterized by using Transmission Electron Microscope (TEM). Thoracic aortic rings of rats were incubated with 10

-10

mol/L Ipt and co-cultured with 10

g/ml H/R-EMVs for 4 hours, and their endothelium-dependent relaxation in response to acetylcholine (ACh) was recorded in vitro. The nitric oxide (NO) production of ACh-treated rat thoracic aortic rings was measured by using Griess reagent. The expression of endothelial NO synthase (eNOS), phosphorylated eNOS (p-eNOS, Ser-1177), serine/threonine kinas (Akt) and phosphorylated Akt (p-Akt, Ser-473) in the thoracic aortic rings of rats was detected by Western blotting.

H/R-EMVs were induced by H/R-treated HUVECs and isolated by ultracentrifugation. The isolated H/R-EMVs subjected to TEM revealed small, rounded vesicles (100-1 000 nm) surrounded by a membrane. H/R-EMVs impaired relaxation induced by ACh of rat thoracic aortic rings significantly. Compared with H/R-EMVs treatment individually, relaxation and NO production of rat thoracic aortic rings were increased by Ipt treatment in a concentration-dependent manner (

<0.05,

<0.01). The expression of total eNOS (t-eNOS) and total Akt (t-Akt) was not affected by Ipt or H/R-EMVs. However, the expression of p-eNOS and p-Akt increased after treated with Ipt (

<0.01).

Based on H/R-EMVs treatment, ACh induced endothelium-dependent relaxation of rat thoracic aortic rings was ameliorated by Ipt in a concentration-dependent manner. The mechanisms involved the increase in NO production, p-eNOS and p-Akt expression.

Activation of ATP-sensitive potassium channel by iptakalim normalizes stress-induced HPA axis disorder and depressive behaviour by alleviating inflammation and oxidative stress in mouse hypothalamus

Xiao-Jie Zhao, Zhan Zhao, Dan-Dan Yang, Lu-Lu Cao, Ling Zhang, Juan Ji, Jun Gu, Ji-Ye Huang, Xiu-Lan SunPMID: 28161195 DOI: 10.1016/j.brainresbull.2017.01.026

Abstract

Stress-induced disturbance of the hypothalamic-pituitary-adrenal (HPA) axis is strongly implicated in incidence of mood disorders. A heightened neuroinflammatory response and oxidative stress play a fundamental role in the dysfunction of the HPA axis. We have previously demonstrated that iptakalim (Ipt), a new ATP-sensitive potassium (K-ATP) channel opener, could prevent oxidative injury and neuroinflammation against multiple stimuli-induced brain injury. The present study was to demonstrate the impacts of Ipt in stress-induced HPA axis disorder and depressive behavior. We employed 2 stress paradigms: 8 weeks of continuous restraint stress (chronic restraint stress, CRS) and 2h of restraint stress (acute restraint stress, ARS), to mimic both chronic stress and severe acute stress. Prolonged (4 weeks) and short-term (a single injection) Ipt treatment was administered 30min before each stress paradigm. We found that HPA axis was altered after stress, with different responses to CRS (lower ACTH and CORT, higher AVP, but normal CRH) and ARS (higher CRH, ACTH and CORT, but normal AVP). Both prolonged and short-term Ipt treatment normalized stress-induced HPA axis disorders and abnormal behaviors in mice. CRS and ARS up-regulated mRNA levels of inflammation-related molecules (TNFα, IL-1β, IL-6 and TLR4) and oxidative stress molecules (gp91phox, iNOS and Nrf2) in the mouse hypothalamus. Double immunofluorescence showed CRS and ARS increased microglia activation (CD11b and TNFα) and oxidative stress in neurons (NeuN and gp91phox), which were alleviated by Ipt. Therefore, the present study reveals that Ipt could prevent against stress-induced HPA axis disorders and depressive behavior by alleviating inflammation and oxidative stress in the hypothalamus.Iptakalim induces mitochondria-dependent apoptosis in hypoxic rat pulmonary arterial smooth muscle cells

Qi Xu, Xiang Wu, Yu Li, Hui Kong, Yu Jin, Weiping Xie, Hong WangPMID: 27718461 DOI: 10.1016/j.biopha.2016.09.031

Abstract

Pulmonary vascular medial hypertrophy in hypoxic pulmonary arterial hypertension (HPH) is caused in part by decreased apoptosis in pulmonary artery smooth muscle cells (PASMCs). Iptakalim (Ipt), an ATP sensitive potassium channel opener, ameliorates HPH in animal models. Here we investigated the effects of Ipt on proliferation and apoptosis of hypoxic rat PASMCs, and to determine the possible underlying mechanisms.Primary rat PASMCs were isolated and cultured. PASMCs were cultured for 24h in normoxia or hypoxia (5% O

) conditions with and without Ipt. Cell proliferation and cycle were determined by MTT assay and flow cytometry, respectively. Mitochondrial membrane potential (Δym) was detected by fluorescence microscope Western blot assays were used to examine the expression of cyclin D, CDK4, endothelin-1 (ET-1), hypoxia-inducible factor-1 (HIF-1), platelet-derived growth factor-BB (PDGF-BB), Bax, Bcl-2, cytochrome c (Cyt c), caspase-9, and caspase-3 in PASMCs.

We found that hypoxia significantly stimulated proliferation and rendered resistance to apoptosis in PASMCs. Ipt suppressed proliferation and induced cell cycle arrest in hypoxia PASMCs. Ipt decreased the expression of cyclin D, CDK4, HIF-1, ET-1, and PDGF-BB in hypoxia PASMCs. It reversed the depolarization of Δψm in hypoxia PASMCs too. Ipt significantly upregulated Bax expression and downregulated Bcl-2 expression, and promoted the release of Cyt c from mitochondria to cytoplasm in hypoxia PASMCs. Furthermore, Ipt significantly activated the caspase cascades evidenced by increased expression of caspase-9 and caspase-3 in hypoxia PASMCs.

Ipt could inhibit cell proliferation and induce apoptosis associated with cell cycle arrest, decreased ET-1, HIF-1, cyclin D, CDK4, PDGF-BB and Δψm, increased Bax/Bcl-2 ratio, enhanced Cyt c release, and activation of caspases in PASMCs under hypoxia status. Our data indicated that Ipt could be a therapeutic candidate for treatment of HPH.

Synergisms of cardiovascular effects between iptakalim and amlodipine, hydrochlorothiazide or propranolol in anesthetized rats

Hong-min Zhou, Ming-li Zhong, Ru-huan Wang, Chao-liang Long, Yan-fang Zhang, Wen-yu Cui, Hai WangPMID: 27215021 DOI:

Abstract

The primary object of this fundamental research was to survey the synergistic cardiovascular effects of iptakalim, a novel ATP-sensitive potassium channel (K(ATP)) opener, and clinical first-line antihypertensive drugs, such as calcium antagonists, thiazide diuretics and β receptor blockers by a 2 x 2 factorial-design experiment. It would provide a theoretical basis for the development of new combined antihypertensive therapy program after iptakalim is applied to the clinic. Amlodipine besylate, hydrochlorothiazide and propranolol were chosen as clinical first-line antihypertensive drugs. Blood pressure, heart rate (HR) and cardiac functions were observed in anesthetized normal rats by an eight-channel physiological recorder. The results showed that iptakalim monotherapy in a low dose could produce significant antihypertensive effect. There was no interaction between iptakalim and amlodipine on the maximal changes of systolic blood pressure (SBP), diastolic blood pressure (DBP), mean arterial blood pressure (MABP), the left ventricular systolic pressure (LVSP), and the left ventricular end-diastolic pressure (LVEDP) (P > 0.05). However, the effects of combination iptakalim/amlodipine on the maximal changes of SBP, DBP, MABP, LVSP and LVEDP were more obvious than those of iptakalim or amlodipine monotherapy. And there was strong positive interaction between iptakalim and amlodipine on the maximal changes of HR (P>0.05). According to the maximal changes of DBP, MABP, LVSP and LVEDP (P < 0.05) of combination iptakalim with hydrochlorothiazide, there was strong positive interaction between them. But there was no interaction between iptakalim and hydrochlorothiazide on the maximal drop of SBP and HR (P > 0.05). According to the maximal drops of DBP, MABP of combination iptakalim with propranolol, there was strong positive interaction between them (P < 0.05). But there was no interaction between iptakalim and propranolol on the maximal changes of SBP, LVSP, LVEDP and HR (P > 0.05). In conclusion, it was the first time to study the effects of amlodipine, hydrochlorothiazide or propranolol, which had different mechanisms of action from iptakalim, on cardiovascular effects of iptakalim in anesthetized normal rats. This study proved that the combination of iptakalim with hydrochlorothiazide or propranolol respectively had significant synergism on lowering blood pressure, while the combination of iptakalim/amlodipine had additive action on lowering blood pressure. Meanwhile the antihypertensive effect was explicit, stable and long-lasting. Iptakalim thus appears suitable for the clinical treatment of hypertensive people who need two or more kinds of antihypertensive agents.Iptakalim inhibits PDGF-BB-induced human airway smooth muscle cells proliferation and migration

Wenrui Liu, Hui Kong, Xiaoning Zeng, Jingjing Wang, Zailiang Wang, Xiaopei Yan, Yanli Wang, Weiping Xie, Hong WangPMID: 26160451 DOI: 10.1016/j.yexcr.2015.06.020

Abstract

Chronic airway diseases are characterized by airway remodeling which is attributed partly to the proliferation and migration of airway smooth muscle cells (ASMCs). ATP-sensitive potassium (KATP) channels have been identified in ASMCs. Mount evidence has suggested that KATP channel openers can reduce airway hyperresponsiveness and alleviate airway remodeling. Opening K(+) channels triggers K(+) efflux, which leading to membrane hyperpolarization, preventing Ca(2+)entry through closing voltage-operated Ca(2+) channels. Intracellular Ca(2+) is the most important regulator of muscle contraction, cell proliferation and migration. K(+) efflux decreases Ca(2+) influx, which consequently influences ASMCs proliferation and migration. As a KATP channel opener, iptakalim (Ipt) has been reported to restrain the proliferation of pulmonary arterial smooth muscle cells (PASMCs) involved in vascular remodeling, while little is known about its impact on ASMCs. The present study was designed to investigate the effects of Ipt on human ASMCs and the mechanisms underlying. Results obtained from cell counting kit-8 (CCK-8), flow cytometry and 5-ethynyl-2'-deoxyuridine (EdU) incorporation showed that Ipt significantly inhibited platelet-derived growth factor (PDGF)-BB-induced ASMCs proliferation. ASMCs migration induced by PDGF-BB was also suppressed by Ipt in transwell migration and scratch assay. Besides, the phosphorylation of Ca(2+)/calmodulin-dependent kinase II (CaMKII), extracellular regulated protein kinases 1/2 (ERK1/2), protein kinase B (Akt), and cyclic adenosine monophosphate (cAMP) response element binding protein (CREB) were as well alleviated by Ipt administration. Furthermore, we found that the inhibition of Ipt on the PDGF-BB-induced proliferation and migration in human ASMCs was blocked by glibenclamide (Gli), a selective KATP channel antagonist. These findings provide a strong evidence to support that Ipt antagonize the proliferating and migrating effects of PDGF-BB on human ASMCs through opening KATP channels. Altogether, our results highlighted a novel profile of Ipt as a potent option against the airway remodeling in chronic airway diseases.Iptakalim influences the proliferation and apoptosis of human pulmonary artery smooth muscle cells

Qinglin Li, Xiaopei Yan, Hui Kong, Weiping Xie, Hong WangPMID: 27221642 DOI: 10.3892/mmr.2016.5333

Abstract

The aim of the present study was to determine the effect of an ATP-sensitive K+ (KATP) channel opener iptakalim (IPT) on the proliferation and apoptosis of human pulmonary artery smooth muscle cells (HPASMCs), and examine the potential value of IPT to hypoxic pulmonary hyper-tension (HPH) at a cellular level. HPASMCs were divided into the control, ET-1, ET-1+IPT and ET-1+IPT+glibenclamide (GLI) groups. GLI was administered 30 min prior to ET-1 and IPT. The 4 groups were incubated with corresponding reagents for 24 h. Cell viability was evaluated using a CCK-8 assay, cell proliferation by 5-ethynyl-2'-deoxyuridine (EdU) incorporation assay, and cell apoptosis via the expression of apoptosis-related proteins, i.e., Bcl-2-associated X protein (Bax) and B-cell lymphoma 2 (Bcl-2) using western blotting. We incubated HPASMCs with varying concentrations of ET-1 for 24, 48 and 72 h, and found that cell survival rate was increased in a dose-dependent manner (P<0.05) rather than in a time-dependent manner (P>0.05). After co-incubation of HPASMCs with varying concentrations of IPT and ET-1 for 24 h, the cell survival rate was decreased in a dose-dependent manner. The cell survival rate in the IPT+ET-1 group was significantly lower than that in the ET-1 group (P<0.05). The cell viability (P<0.05) and proliferation (P<0.05) in the ET-1 group were higher than those in the control group, and the expression of Bax/Bcl-2 was lower than the control group (P<0.05). The cell viability (P<0.05) and proliferation (P<0.05) in the ET-1+IPT group were lower than those in the ET-1 group, and the expression of Bax/Bcl-2 was higher than that in the ET-1 group (P<0.05). The cell viability (P<0.05) and proliferation (P<0.05) in the ET-1+IPT+GLI group were higher than those in the ET-1+IPT group, and the expression of Bax/Bcl-2 was lower than that in the ET-1+IPT group (P<0.05). In conclusion, IPT inhibited ET-1‑induced HPASMC proliferation and promoted cell apoptosis. Thus, it may play an important role in the treatment of HPH.Pharmacological evidence: a new therapeutic approach to the treatment of chronic heart failure through SUR2B/Kir6.1 channel in endothelial cells

Shang Wang, Chao-Liang Long, Jun Chen, Wen-Yu Cui, Yan-Fang Zhang, Hao Zhang, Hai WangPMID: 27890915 DOI: 10.1038/aps.2016.118

Abstract

Both iptakalim (Ipt) and natakalim (Nat) activate the SUR2B/Kir6.1 channel, an ATP-sensitive potassium channel (KATP) subtype, with high selectivity. In this study we investigated the therapeutic effects of Ipt and Nat against isoproterenol-induced chronic heart failure (ISO-CHF) in rats, and demonstrated a new therapeutic approach to the treatment of CHF through activation of the SUR2B/Kir6.1 channel in endothelial cells. In ISO-CHF rats, oral administration of Nat (1, 3, 9 mg·kg·d

) or Ipt (3 mg·kg

·d

) for 60 days significantly improved cardiac dysfunction, reversed cardiac remodeling, significantly attenuated the pathological increases in BNP levels, and improved endothelial dysfunction by adjusting the balance between endothelin and NO systems. The therapeutic effects of Nat were prevented by the selective KATP blocker glibenclamine (Gli, 50 mg·kg

·d

), confirming that these effects were mediated through activation of the SUR2B/Kir6.1 channel in endothelial cells. The molecular mechanisms underlying the therapeutic effects of Nat were further addressed using proteomic methods. We identified 724 proteins in the plasma of ISO-CHF rats; 55 proteins were related to Nat. These differentially expressed proteins were mainly involved in single-organism processes and the regulation of biological quality relative to CHF, including proteasome (Psm) and ATP protein clusters. We screened out PRKAR2β, GAS6/eNOS/NO and NO/PKG/VASP pathways involved in the amelioration of CHF among the 24 enriched pathways. We further confirmed 6 protein candidates, including PRKAR2β, GAS6 and VASP, which were involved in the endothelial mechanisms, and ATP, TIMP3 and AGT, which contributed to its cardiovascular actions. This study demonstrates a new pharmacological approach to the treatment of CHF through activation of the SUR2B/Kir6.1 channel in endothelial cells, and that the eNOS/VASP pathways are involved in its signaling mechanisms.

The new antihypertensive drug iptakalim activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels

Su-yang Wang, Wen-yu Cui, Hai WangPMID: 26592519 DOI: 10.1038/aps.2015.97

Abstract

To investigate the mechanisms underlying the activation of ATP-sensitive potassium channels (K(ATP)) by iptakalim in cultured rat mesenteric microvascular endothelial cells (MVECs).Whole-cell KATP currents were recorded in MVECs using automated patch clamp devices. Nucleotides (ATP, ADP and UDP) were added to the internal perfusion system, whereas other drugs were added to the cell suspension on NPC-1 borosilicate glass chips.

Application of iptakalim (10 and 100 μmol/L) significantly increased the whole-cell K(ATP) currents, which were prevented by the specific K(ATP) blocker glibenclamide (1.0 μmol/L). The opening of K(ATP) channels by iptakalim depended upon the intracellular concentrations of ATP or NDPs: iptakalim activated K(ATP) channels when the intracellular ATP or NDPs were at 100 or 1000 μmol/L, and was ineffective when the non-hydrolysable ATP analogue ATPγS (1000 μmol/L) was infused into the cells. In contrast, the K(ATP) opener pinacidil activated K(ATP) channels when the intracellular concentrations of ATP or NDPs ranged from 10 to 5000 μmol/L, and even ATPγS (1000 μmol/L) was infused into the cells.

Iptakalim activates K(ATP) channels in the endothelial cells of resistance blood vessels with a low metabolic status, and this activation is dependent on both ATP hydrolysis and ATP ligands.